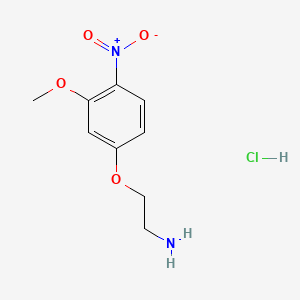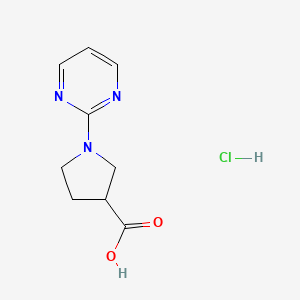
1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H11N3O2·HCl and a molecular weight of 229.67 g/mol . This compound is characterized by the presence of a pyrimidine ring attached to a pyrrolidine ring, which is further connected to a carboxylic acid group. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of pyrimidine-2-carboxylic acid with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the synthesis process. These methods are designed to optimize reaction conditions, reduce production costs, and ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups in the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it valuable for creating complex molecules with potential biological activities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its effects on different biological pathways and its potential as a therapeutic agent.
Medicine: In medicinal chemistry, this compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various cellular processes. The exact pathways and molecular targets involved depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in the attached groups.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring are widely studied for their pharmacological properties.
The uniqueness of 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride lies in its specific structure, which combines the properties of both pyrimidine and pyrrolidine rings. This combination enhances its potential for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H12ClN3O2 |
|---|---|
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H11N3O2.ClH/c13-8(14)7-2-5-12(6-7)9-10-3-1-4-11-9;/h1,3-4,7H,2,5-6H2,(H,13,14);1H |
Clé InChI |
WSFGAPBOKSMRDI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1C(=O)O)C2=NC=CC=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


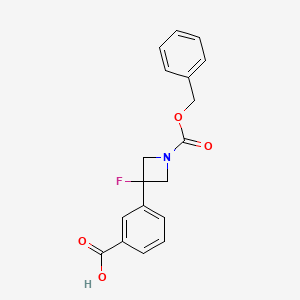

![[3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B13516861.png)

![2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid](/img/structure/B13516881.png)
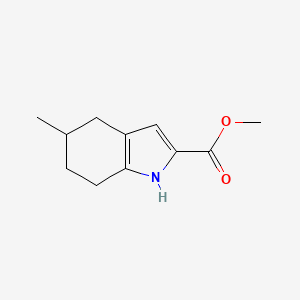
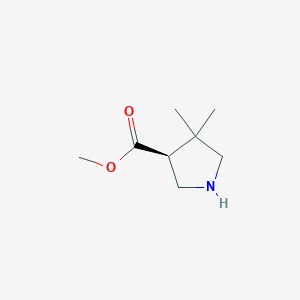


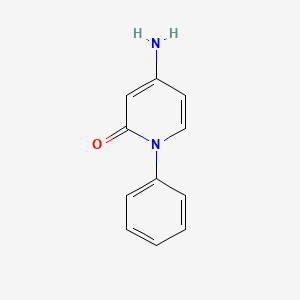
![6-Fluorospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13516904.png)

![Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate](/img/structure/B13516916.png)
